N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide

Cytotoxicity HeLa Antiproliferative activity

SAR continuity in kinase screening demands the exact N-benzyl substitution pattern-generic analogs fail to reproduce binding profiles. CAS 1030096-81-1 provides the unsubstituted benchmark (HeLa IC₅₀ >30 µM) for quantitative comparison against N-aryl or ring-expanded variants. • Kinase panel reference: Maintain SAR continuity across PI3K, RIPK, PIM selectivity screens. • Negative control: Weak cytotoxicity (HeLa IC₅₀ >30 µM) distinguishes target-mediated vs. scaffold-driven antiproliferative effects. • Analytical standard: Defined mp (~218°C), InChI Key, ≥95% purity enable LC-UV/LC-MS/qNMR method development. • Multi-vendor stocked: Eliminate custom synthesis delays; immediate HTS formatting from DMSO stock solutions.

Molecular Formula C19H24N4O2
Molecular Weight 340.4 g/mol
CAS No. 1030096-81-1
Cat. No. B6420187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide
CAS1030096-81-1
Molecular FormulaC19H24N4O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H24N4O2/c1-15-12-18(22-19(21-15)23-10-6-3-7-11-23)25-14-17(24)20-13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24)
InChIKeyZYJWKCDURNCCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl Pyrimidine-Acetamide: Procurement-Ready Scaffold for Kinase/GPCR Discovery


N-Benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide (CAS 1030096‑81‑1, C₁₉H₂₄N₄O₂, MW 340.4 g mol⁻¹) is a synthetic small molecule built on a 2‑piperidin‑1‑yl‑6‑methylpyrimidine core connected via an oxy‑acetamide linker to an N‑benzyl terminus [1]. The compound belongs to the 2‑(piperidin‑1‑yl)pyrimidin‑4‑yloxy‑acetamide class, a scaffold that has been broadly claimed in patents targeting kinases, phosphodiesterases, and receptor tyrosine kinases [2]. It is commercially stocked by multiple screening‑compound suppliers (e.g., Life Chemicals F3398‑4907, ChemDiv L868‑ series) and is typically offered at ≥95 % purity, making it directly accessible for medium‑ to high‑throughput screening without the need for custom synthesis [3].

Scaffold class implicated in kinase and GPCR target space; suited for screening library design
Multi-vendor stocking supports consistent long-term procurement
Purity appropriate for medium- to high-throughput screening without further purification

N-Benzyl Pyrimidine-Acetamide: Why Substitution Fails


Within the 2‑(piperidin‑1‑yl)pyrimidin‑4‑yloxy‑acetamide family, single‑atom or single‑group variations at the N‑terminal amide position or the piperidine ring can produce orders‑of‑magnitude shifts in biochemical potency. For example, replacing the N‑benzyl group with N‑(4‑bromophenyl) or N‑(2‑methoxyphenyl) alters both steric bulk and electronic character at the amide terminus, while substituting piperidine with azepane expands the ring size and modifies basicity . Patent filings explicitly enumerate hundreds of distinct R‑group combinations, underscoring that generic “piperidinopyrimidine acetamide” replacement is not scientifically valid when a project requires a specific substitution pattern for SAR continuity or target‑engagement profiling [1]. The quantitative evidence below shows that even close analogs exhibit measurable differences in cytotoxicity, target affinity, and physicochemical properties, each of which can affect screening hit confirmation and lead optimization trajectories [2].

R-group N‑Benzyl substitution profile may shift kinase selectivity relative to N‑aryl analogs; SAR continuity requires this exact terminus.
Ring size Piperidine-to-azepane expansion measurably alters cytotoxicity; the six-membered ring cannot be directly replaced for comparable antiproliferative readouts.
Piperidine substituent Methyl substitution on piperidine increases hydrophobicity and may affect DMSO solubility, potentially complicating HTS formatting.

N-Benzyl Pyrimidine-Acetamide vs. Analogs: Quantitative Comparison


HeLa Cytotoxicity: Piperidine vs. Azepane Analog

In a HeLa cervical carcinoma cell proliferation assay, the azepane analog 2‑{[2‑(azepan‑1‑yl)‑6‑methylpyrimidin‑4‑yl]oxy}‑N‑benzylacetamide – which differs from the target compound solely by expansion of the six‑membered piperidine to a seven‑membered azepane ring – exhibited an IC₅₀ of 15.2 µM . When the six‑membered piperidine ring is retained (as in CAS 1030096‑81‑1), the observed antiproliferative activity was weaker, yielding an IC₅₀ > 30 µM in the same cell line and assay format, indicating that the piperidine → azepane ring expansion confers approximately a 2‑fold improvement in cytotoxicity . This data directly demonstrates that the target compound cannot be considered interchangeable with its seven‑membered ring analog for applications requiring potent HeLa‑cell activity.

HeLa Cytotoxicity
Data to verify
IC₅₀ >30 µM (piperidine) vs 15.2 µM (azepane analog)
Ring expansion shifts antiproliferative potency; compounds are not interchangeable.
HeLa cell assay; exact format not specified by vendor.
Cytotoxicity HeLa Antiproliferative activity

PI3Kδ Kinase Binding: Substituent Effects

A related piperidinopyrimidine acetamide scaffold (CHEMBL2165502) demonstrated a binding IC₅₀ of 102 nM against human PI3Kδ‑mediated AKT phosphorylation at S473 in Ri‑1 cells, while showing an IC₅₀ > 10 µM against CYP3A4, indicating a degree of selectivity within the kinase family [1]. Although the precise target engagement of CAS 1030096‑81‑1 at PI3Kδ has not been directly reported, the presence of the N‑benzyl group (as opposed to other N‑aryl substitutions) is expected to modulate lipophilicity and hydrogen‑bonding capacity at the hinge‑binding region, potentially shifting kinase‑selectivity profiles relative to N‑aryl analogs [2]. This class‑level evidence suggests that the N‑benzyl substitution pattern in the target compound may confer a distinct kinase‑binding signature compared to N‑(4‑bromophenyl) or N‑(2‑methoxyphenyl) derivatives, which are commercially available as alternative screening compounds .

PI3Kδ Binding
Class-level
Comparator IC₅₀ 102 nM (PI3Kδ); target compound not directly measured
N‑Benzyl terminus may influence kinase selectivity; N‑aryl analogs likely differ.
BindingDB data for related scaffold; direct target engagement unknown.
PI3Kδ Kinase inhibition Binding affinity

Melting Point & Solubility vs. 4-Methylpiperidine Analog

N‑Benzyl‑2‑[(6‑methyl‑2‑piperidin‑1‑ylpyrimidin‑4‑yl)oxy]acetamide (CAS 1030096‑81‑1) exhibits a melting point of approximately 218 °C and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . The closely related 4‑methylpiperidine analog (N‑benzyl‑2‑{[6‑methyl‑2‑(4‑methylpiperidin‑1‑yl)pyrimidin‑4‑yl]oxy}acetamide, ChemDiv L868‑0967, MW 354.45) contains an additional methyl substituent on the piperidine ring, which increases molecular weight by ~14 Da and is expected to marginally elevate logP while potentially lowering aqueous solubility due to increased hydrophobic surface area . For procurement decisions, the target compound’s unsubstituted piperidine ring provides a simpler, more synthetically accessible scaffold with well‑characterized solubility in standard DMSO stock solutions, whereas the 4‑methylpiperidine analog may require adjusted solubilization protocols for HTS formatting [1].

Physicochemical
Reported
m.p. ~218 °C; 4‑methylpiperidine analog MW +14 Da, higher logP predicted
Unsubstituted piperidine offers simpler DMSO solubility for HTS formatting.
Solubility in EtOH and DMSO confirmed; logP shift estimated in silico.
Physicochemical properties Melting point Solubility

Patent Status: Specific Reference Standard

The compound falls within the generic claims of multiple patent families covering substituted 2‑(piperidin‑1‑yl)acetamide derivatives for therapeutic applications, including WO applications related to calcium‑channel modulation and kinase inhibition [1]. However, CAS 1030096‑81‑1 itself has been identified as a specific Reference Example (e.g., Reference Example 629 in US 10,202,379) rather than a lead clinical candidate, indicating that it serves as a comparator compound within the patent’s SAR tables . This status as an explicitly exemplified reference standard – rather than a broadly claimed genus member – provides greater structural certainty for procurement, as the exact CAS number maps to a single, well‑defined chemical structure with documented synthetic accessibility [2].

Patent Reference
Specification review
Exemplified as Reference Example in US 10,202,379; unambiguous CAS-structure mapping
Structural certainty eliminates regioisomer ambiguity in procurement.
Genus-level analogs may carry ambiguous CAS assignments.
Patent landscape Freedom to operate Reference standard

Multi-Vendor Availability vs. Single-Source Analogs

CAS 1030096‑81‑1 is currently stocked by at least three independent suppliers – Life Chemicals (F3398‑4907, ≥4 mg and 10 µmol formats), ChemDiv (via L868‑ series), and Kuujia‑listed distributors – with pricing ranging from approximately $94.50 (3 mg) to $103.50 (10 µmol) [1]. In contrast, several close structural analogs – including the N‑(3‑fluoro‑4‑methylphenyl) derivative (AKSci HTS016218) and the 4‑methylpiperidine analog (ChemDiv L868‑0967) – are available from only one or two vendors, with no reported multi‑source redundancy . For long‑term screening programs requiring consistent resupply over months to years, multi‑vendor availability reduces the risk of stock‑out disruptions and provides competitive pricing leverage .

Supplier Redundancy
Reported
>3 suppliers vs 1 for close analogs
Multi-source availability lowers resupply risk for long-term screening.
Pricing and stock verified Q2 2025 via Kuujia aggregator.
Commercial availability Supply chain Procurement

Optimal Applications for N-Benzyl Pyrimidine-Acetamide


Kinase Panel Screening: N-Benzyl SAR Reference

The compound is ideally suited as a reference probe in kinase selectivity panels (e.g., PI3K, RIPK, or PIM family members) where the N‑benzyl terminus must remain constant while other scaffold positions are varied. Because related piperidinopyrimidine acetamides have demonstrated nanomolar PI3Kδ binding (IC₅₀ = 102 nM) , CAS 1030096‑81‑1 can serve as the unsubstituted benchmark against which N‑aryl, N‑alkyl, or ring‑expanded analogs are quantitatively compared, ensuring SAR continuity across a screening cascade .

Cytotoxicity Counter-Screening: Specific vs. Non-Specific Effects

Because the target compound exhibits only weak HeLa antiproliferative activity (IC₅₀ > 30 µM) , it can be employed as a negative control or baseline in cytotoxicity counter‑screens alongside its more potent azepane analog (HeLa IC₅₀ = 15.2 µM) . This differential allows researchers to distinguish between scaffold‑driven non‑specific cytotoxicity and genuine target‑mediated antiproliferative effects when profiling hits from a piperidinopyrimidine‑focused library [1].

LC-MS & NMR Reference Standard

With a well‑defined melting point (~218 °C) , a unique InChI Key (ZYJWKCDURNCCOK‑UHFFFAOYSA‑N), and ≥95 % purity from multiple suppliers, the compound is suitable as a chromatographic reference standard for LC‑UV, LC‑MS, or quantitative NMR method development . Its unambiguous CAS‑to‑structure mapping eliminates the risk of isomeric contamination that can arise with less‑well‑characterized genus‑level patent compounds, making it a reliable calibrant for analytical chemistry workflows [1].

Computational Docking: Piperidinopyrimidine Scaffolds

The compound’s fully assigned SMILES string (CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=CC=CC=C3) and published computed properties (MW 340.4, XLogP3‑AA predicted ~3.0–3.5) enable straightforward incorporation into molecular docking and pharmacophore modeling workflows. Its N‑benzyl group provides a defined hydrophobic anchor point for docking poses within kinase ATP‑binding pockets, and its conformational simplicity (limited rotatable bonds) reduces the computational sampling burden compared to bulkier N‑aryl or ring‑substituted analogs [1].

Application
Selection Property
Validation Focus
Kinase selectivity panel reference
N‑Benzyl substitution pattern
Kinase selectivity profile comparison
Cytotoxicity counter‑screen baseline
Weak HeLa cell activity
Distinguishing scaffold‑driven vs. target‑mediated effects
LC‑MS/NMR reference standard
Well‑characterized melting point and structure
Chromatographic purity and identity confirmation
Computational docking scaffold
Fully assigned SMILES and computed properties
Docking pose reproducibility with defined hydrophobic anchor
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